5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-methyl group and a hydroxy group at position 4. The dual 4-fluorophenyl substitutions likely enhance lipophilicity and metabolic stability, while the piperazine group may improve solubility and receptor-binding interactions .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJEXZLQAVTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key reagent.
Final Coupling Step: The final step involves coupling the piperazine derivative with the thiazolo[3,2-b][1,2,4]triazole core, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the fluorophenyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions with solvents like DMF or DMSO.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of de-fluorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to understand its efficacy and safety profile in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazolo[3,2-b][1,2,4]triazole core.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name / ID | Core Structure | Substituents | Molecular Weight (g/mol) | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|
| 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 4-Fluorophenyl, 4-(4-fluorophenyl)piperazine, 2-methyl, 6-hydroxy | ~478.5 (estimated) | Hypothesized CNS activity (piperazine moiety); potential antifungal/antimicrobial activity | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl, 6-hydroxy | 579.1 (exact) | Enhanced solubility (ethoxy/methoxy groups); potential serotonin/dopamine receptor affinity | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives | Triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenylpyrazole, variable R groups | ~350–450 (variable) | Antifungal activity (molecular docking with 14-α-demethylase lanosterol, PDB: 3LD6) | |
| 4-(4-{4-[4-({...dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Triazolone + piperazine | Dichlorophenyl, butyl, dioxolane | ~650–700 (estimated) | Antifungal activity (triazolone core); improved pharmacokinetics with dioxolane | |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole | Benzothiazole + pyrazoline | 4-Methoxyphenyl, phenyl, 6-methyl | ~389.5 (exact) | Antitumor and antidepressant activities (pyrazoline moiety) |
Key Structural and Functional Insights:
In contrast, triazolo[3,4-b][1,3,4]thiadiazole derivatives () introduce sulfur, which may enhance metabolic stability but reduce solubility . Benzothiazole derivatives () exhibit antitumor activity but lack the piperazine group critical for CNS-targeted interactions .
Substituent Effects :
- 4-Fluorophenyl vs. 3-Chlorophenyl : Fluorine’s electronegativity and small size improve membrane permeability compared to chlorine’s bulkier, polarizable nature .
- Piperazine Modifications : The 4-(4-fluorophenyl)piperazine in the target compound may enhance selectivity for serotonin/dopamine receptors, whereas 3-chlorophenylpiperazine () could alter binding kinetics due to steric effects .
- Methoxy/Ethoxy Groups : These substituents () increase solubility but may reduce blood-brain barrier penetration compared to fluorinated analogs .
Pharmacological Implications: Antifungal activity is strongly associated with triazolone and thiadiazole cores (Evidences 7, 8), suggesting the target compound’s thiazolo-triazole core could share similar mechanisms via lanosterol demethylase inhibition . The pyrazoline moiety () highlights the importance of saturated heterocycles in antidepressant activity, a feature absent in the target compound .
Research Findings and Data
Crystallographic and Conformational Data:
- The target compound’s structural analogs (e.g., ) crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility critical for receptor binding .
- Molecular docking studies () demonstrate that triazole-thiadiazole hybrids exhibit strong binding to fungal lanosterol demethylase (binding energy: −9.2 kcal/mol), supporting the hypothesis that the target compound’s triazole core may confer similar activity .
Biological Activity
The compound 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that integrates multiple pharmacologically active moieties. Its structural features suggest potential applications in various therapeutic areas, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.51 g/mol. The presence of fluorine atoms and piperazine rings is significant as these features often enhance biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. The thiazolo-triazole scaffold has been associated with inhibition of tumor growth and induction of apoptosis in various cancer cell lines. Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole can modulate key signaling pathways involved in cancer progression.
Neuropharmacological Effects
The piperazine moiety is well-documented for its role in modulating neurotransmitter systems. Compounds containing piperazine rings have been explored for their potential in treating neurological disorders such as depression and anxiety. The specific combination in this compound suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or dopamine receptor modulator.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications on the piperazine ring and fluorine substitution patterns play a crucial role in enhancing biological activity. For instance, increasing fluorine substitution on the aromatic rings has been correlated with improved binding affinity to target receptors.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the compound's efficacy against human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment.
- Neuropharmacological Assessment : Another study investigated the effects on serotonin uptake in rat brain synaptosomes. The compound exhibited a significant increase in serotonin levels, suggesting potential as an antidepressant agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.51 g/mol |
| Anticancer IC50 (MCF-7) | 15 µM |
| Anticancer IC50 (A549) | 20 µM |
| Neurotransmitter Interaction | Serotonin Reuptake Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
